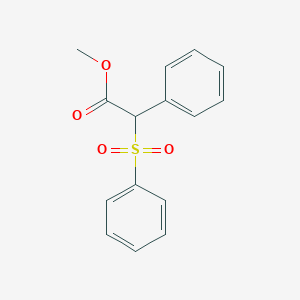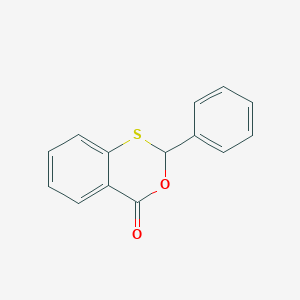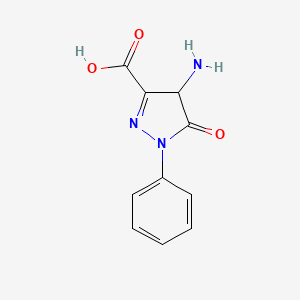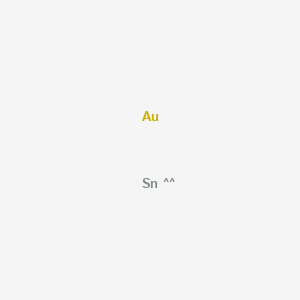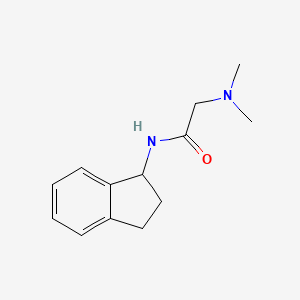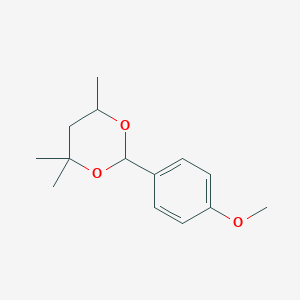
2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes It is characterized by the presence of a methoxyphenyl group attached to a dioxane ring, which is further substituted with three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3-dioxane typically involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of an acid catalyst. The reaction proceeds through an aldol condensation followed by cyclization to form the dioxane ring. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the sustainability of the process. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a diol or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction can produce 4-methoxybenzyl alcohol.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and as a probe for understanding biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3-dioxane involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity to enzymes or receptors. The dioxane ring provides structural rigidity, which can enhance the compound’s stability and specificity in biological systems.
Comparación Con Compuestos Similares
2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3-dioxane can be compared with other similar compounds such as:
2-(4-Methoxyphenyl)-1,3-dioxane: Lacks the additional methyl groups, which can affect its reactivity and stability.
4-Methoxyphenyl-1,3-dioxane: Similar structure but without the trimethyl substitution, leading to different chemical properties.
4-Methoxyphenyl-1,3-dioxolane: Contains a dioxolane ring instead of a dioxane ring, resulting in different steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties that can be leveraged in various applications.
Propiedades
Número CAS |
5689-73-6 |
|---|---|
Fórmula molecular |
C14H20O3 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-4,4,6-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C14H20O3/c1-10-9-14(2,3)17-13(16-10)11-5-7-12(15-4)8-6-11/h5-8,10,13H,9H2,1-4H3 |
Clave InChI |
YTKWELVRXWBNPY-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(OC(O1)C2=CC=C(C=C2)OC)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


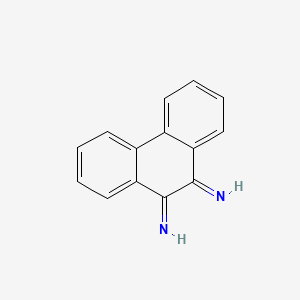
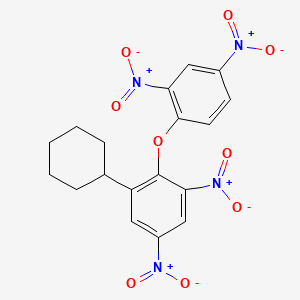
![1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea](/img/structure/B14725443.png)




